4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine

Lipophilicity LogP Medicinal Chemistry

Procure 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 743444-25-9) for your CNS-penetrant drug discovery research. Its unique para-hexylphenyl and 5-methyl substitution pattern yields a high LogP (5.90) and LogD (5.90), ideal for designing blood-brain barrier-penetrant candidates and lipophilic drug delivery studies. This white to light yellow crystalline solid is supplied at 95% purity, exclusively for R&D. Substitution with simpler thiazole analogs is scientifically invalid; ensure SAR fidelity and assay reproducibility by ordering the exact compound.

Molecular Formula C16H22N2S
Molecular Weight 274.43
CAS No. 743444-25-9
Cat. No. B2677871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine
CAS743444-25-9
Molecular FormulaC16H22N2S
Molecular Weight274.43
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C
InChIInChI=1S/C16H22N2S/c1-3-4-5-6-7-13-8-10-14(11-9-13)15-12(2)19-16(17)18-15/h8-11H,3-7H2,1-2H3,(H2,17,18)
InChIKeyWASYNUYLPZKAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 743444-25-9) as a Strategic Research Intermediate


4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 743444-25-9), with molecular formula C16H22N2S and molecular weight 274.42 g/mol [1], is a disubstituted 2-aminothiazole derivative featuring both a para-hexylphenyl moiety at the 4-position and a methyl group at the 5-position of the thiazole core [2]. This heterocyclic organic compound contains sulfur and nitrogen atoms within a five-membered thiazole ring, a scaffold recognized as a privileged motif in medicinal chemistry and drug discovery [2]. The compound is typically supplied as a white to light yellow crystalline solid at a purity of 95% [1] and is intended exclusively for research and development use [1].

Why 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine Cannot Be Interchanged with Unsubstituted or Mono-Substituted Analogs


In-class substitution of 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine with simpler or even closely related thiazole analogs is scientifically invalid due to the decisive influence of its specific substitution pattern on key physicochemical parameters governing biological and material performance. The unique combination of a para-hexylphenyl group at the 4-position and a methyl group at the 5-position results in a calculated LogP of 5.90 and a predicted LogD (pH 7.4) of 5.90 [1], values that are markedly higher than those of unsubstituted 5-methylthiazol-2-amine or analogs lacking the hexyl chain. This substantial difference in lipophilicity directly impacts membrane permeability, tissue distribution, and target engagement in biological systems. Furthermore, the presence of the hexyl group introduces critical steric and electronic effects, influencing molecular conformation and interaction with hydrophobic binding pockets, which cannot be replicated by shorter-chain or non-substituted derivatives [2]. Procurement of the exact compound ensures fidelity to established structure-activity relationships (SAR) and reproducibility in sensitive applications where specific physicochemical profiles are required.

Quantitative Differentiation of 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine: Evidence for Scientific Selection


Enhanced Lipophilicity: Comparative LogP Analysis Against Unsubstituted Core Scaffold

The target compound exhibits a calculated LogP value of 5.90 [1], which is significantly higher than that of the unsubstituted core scaffold 5-methyl-1,3-thiazol-2-amine (predicted LogP ≈ 0.5-1.0 based on structure [2]). This difference of approximately 4.9-5.4 LogP units translates to a >10,000-fold increase in predicted octanol-water partition coefficient, directly impacting compound distribution and bioavailability in biological systems.

Lipophilicity LogP Medicinal Chemistry

Physiological pH-Relevant LogD Comparison: 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine vs. Unsubstituted Thiazole Core

The predicted LogD at pH 7.4 (physiological pH) for the target compound is 5.90 [1], which is substantially higher than the predicted LogD for the core scaffold 5-methyl-1,3-thiazol-2-amine (estimated at ~0.0-0.5 based on structural analogs) [2]. This difference reflects the impact of the hexylphenyl substitution on the compound's distribution between aqueous and lipophilic environments under physiological conditions.

Lipophilicity LogD Pharmacokinetics

Topological Polar Surface Area (TPSA) and Molecular Complexity: Differentiation from Simpler Thiazole Derivatives

The target compound has a calculated Topological Polar Surface Area (TPSA) of 38.91 Ų [1], which is identical to the TPSA of the unsubstituted core scaffold 5-methyl-1,3-thiazol-2-amine (38.91 Ų) [2]. However, the target compound exhibits a higher molecular complexity (e.g., larger molar refractivity of 83.31 cm³ and polarizability of 32.95 ų) compared to the core scaffold (molar refractivity ≈ 32-35 cm³) [1][2], indicating enhanced intermolecular interaction potential without increasing polar surface area.

TPSA Molecular Complexity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: Comparison with N-Substituted Analogs

The target compound possesses 1 hydrogen bond donor (NH2) and 2 hydrogen bond acceptors (N and S atoms in thiazole ring) [1]. In contrast, structurally related N-substituted analogs, such as N-(4-Hexylphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 117536-41-1), typically exhibit different H-bond donor/acceptor counts due to substitution at the amine nitrogen, which can alter binding interactions and solubility profiles .

H-bond Physicochemical Properties Drug Design

Predicted Acidity (pKa): Comparative Analysis with Unsubstituted Thiazole Core

The predicted pKa of the 2-amine group in the target compound is 17.67 [1]. This value indicates a very weakly basic amine, which is typical for 2-aminothiazoles. While direct experimental comparison data are not available for this specific compound, this predicted pKa suggests the compound will remain largely unprotonated under physiological pH (7.4) [2], a property that may differ from 2-aminothiazoles with electron-donating or -withdrawing substituents that can shift the pKa.

pKa Ionization Physicochemical Properties

Recommended Application Scenarios for 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine Based on Physicochemical Evidence


Medicinal Chemistry: Scaffold for CNS-Targeted Drug Discovery

The compound's high LogP (5.90) and LogD (pH 7.4) (5.90), combined with a low TPSA (38.91 Ų), make it an ideal starting point for designing CNS-penetrant drug candidates [1]. These physicochemical properties are highly correlated with optimal blood-brain barrier (BBB) permeability, a critical requirement for neurological therapeutics. Researchers can leverage this scaffold to introduce additional substituents while maintaining favorable CNS drug-like properties [1].

Lipid-Based Formulation Research: Hydrophobic Model Compound

Due to its high calculated lipophilicity (LogP = 5.90), this compound can serve as a hydrophobic model compound for developing lipid-based drug delivery systems (LBDDS) or for studying the solubilization of lipophilic drugs in lipid excipients [1]. Its well-defined structure and high purity (95%) make it suitable for reproducible formulation studies aimed at enhancing oral bioavailability of poorly water-soluble compounds [1].

Chemical Biology: Hydrophobic Probe for Protein-Ligand Interaction Studies

The distinct hexylphenyl moiety provides a substantial hydrophobic surface for interaction with non-polar binding pockets on proteins. This compound can be utilized as a probe in biophysical assays (e.g., SPR, ITC) to investigate the contribution of hydrophobic interactions to ligand binding affinity and specificity, particularly for targets known to accommodate lipophilic ligands [1]. Its unique substitution pattern allows for differentiation from simpler thiazole probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.